Cyclohexyl 2-hydroxy-2-phenylpropanoate
Description
Cyclohexyl 2-hydroxy-2-phenylpropanoate is an ester derivative of 2-hydroxy-2-phenylpropanoic acid, characterized by a cyclohexyl ester group. Its structure combines a phenyl-substituted hydroxypropanoic acid backbone with a cyclohexyl moiety, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
cyclohexyl 2-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-15(17,12-8-4-2-5-9-12)14(16)18-13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGVBIGERLUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Phenyl vs. Cyclohexyl Groups
- Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid): Unlike Cyclohexyl 2-hydroxy-2-phenylpropanoate, benzilic acid features two phenyl groups at the α-carbon of the hydroxyacetic acid backbone. This substitution increases steric hindrance and lipophilicity, making benzilic acid less water-soluble. Benzilic acid is historically used as an antidote for nerve agents, whereas the cyclohexyl variant may exhibit distinct biological targeting due to its reduced aromaticity .
- 2-(4-Hydroxycyclohexyl)-2-Methylpropanoic Acid: This compound replaces the phenyl group with a 4-hydroxycyclohexyl substituent and introduces a methyl group. Such modifications are critical in drug design for optimizing bioavailability .
Ester Group Modifications
- 2-Ethylhexyl 2-Cyano-3,3-Diphenylacrylate: This ester features a 2-ethylhexyl group and additional cyano/diphenyl substituents. The bulky ester group and electron-withdrawing cyano moiety enhance UV stability, making it suitable for industrial applications (e.g., sunscreens or coatings). In contrast, the cyclohexyl ester in this compound may prioritize metabolic stability or kinase inhibition .
Physical and Chemical Properties
Preparation Methods
Reaction Mechanism and Standard Protocol
The Fischer esterification of 2-hydroxy-2-phenylpropanoic acid with cyclohexanol employs sulfuric acid (2–5 mol%) as a catalyst, typically conducted under reflux in toluene or cyclohexane. The reaction equilibrium is driven by azeotropic removal of water using a Dean-Stark apparatus. For example, a 24-hour reflux at 110°C with a 1:2 molar ratio of acid to cyclohexanol yields 45–52% of the target ester.
Limitations and Optimization
Steric hindrance from the tertiary alcohol significantly retards reaction kinetics. Increasing the alcohol-to-acid ratio to 3:1 improves yields to 58%, but prolonged heating (>30 hours) risks dehydration of the 2-hydroxy group, forming undesired byproducts like 2-phenylpropenoic acid.
Acyl Chloride Intermediate Method
Synthesis of 2-Hydroxy-2-phenylpropanoic Acid Chloride
The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane at 0–5°C, yielding the acyl chloride within 2–3 hours. Subsequent reaction with cyclohexanol in the presence of pyridine (to scavenge HCl) affords the ester in 68–74% yield.
Industrial Considerations
While efficient, this method requires handling corrosive reagents and generates stoichiometric HCl, necessitating specialized equipment for large-scale production.
Transesterification from Ethyl 2-Hydroxy-2-phenylpropanoate
Base-Catalyzed Transesterification
Ethyl 2-hydroxy-2-phenylpropanoate reacts with cyclohexanol (1:3 molar ratio) using sodium methoxide (0.1 mol%) in toluene at 80°C. The reaction achieves 61% conversion after 12 hours, with ethanol removed via distillation.
Enzymatic Transesterification
Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin enables transesterification under mild conditions (40°C, 48 hours) with 78% yield and >99% enantiomeric excess for the (R)-isomer.
Lewis Acid-Catalyzed Direct Esterification
Boron Trifluoride Etherate (BF₃·OEt₂) Protocol
Adapting methods from cyclohexyl mandelate synthesis, BF₃·OEt₂ (10 mol%) catalyzes the reaction between 2-hydroxy-2-phenylpropanoic acid and cyclohexanol in dichloromethane at 25°C. This method achieves 82–89% yield within 6 hours, attributed to the Lewis acid activating the carbonyl group while minimizing side reactions.
Comparison with Traditional Acids
| Parameter | H₂SO₄ Catalysis | BF₃·OEt₂ Catalysis |
|---|---|---|
| Yield | 45–52% | 82–89% |
| Reaction Time | 24–30 h | 4–6 h |
| Byproduct Formation | High | Low |
| Scalability | Moderate | High |
Mitsunobu Reaction for Enantioselective Synthesis
Diethyl Azodicarboxylate (DEAD)-Mediated Coupling
The Mitsunobu reaction couples 2-hydroxy-2-phenylpropanoic acid with cyclohexanol using DEAD and triphenylphosphine (PPh₃) in THF. Despite the tertiary alcohol’s poor nucleophilicity, pre-activation with 1,1′-carbonyldiimidazole (CDI) enhances yields to 65–70%.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cyclohexyl 2-hydroxy-2-phenylpropanoate, and how do structural analogs inform these protocols?
- Methodological Answer : Synthesis can involve esterification of 2-hydroxy-2-phenylpropanoic acid with cyclohexanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Structural analogs like 2-cyclohexyl-2-phenylacetic acid () suggest that steric hindrance from the cyclohexyl group may necessitate elevated temperatures (80–120°C) or microwave-assisted synthesis to improve yield. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended.
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Based on safety protocols for structurally related esters ():
- Storage : Use sealed containers in ventilated areas (e.g., fume hoods) to prevent vapor accumulation.
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste facilities.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm ester linkage (e.g., cyclohexyl CH signals at δ ~1.2–2.0 ppm, aromatic protons at δ ~7.2–7.5 ppm).
- FT-IR : Validate hydroxyl (broad peak ~3200–3500 cm) and ester carbonyl (sharp peak ~1720 cm).
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H] and fragmentation patterns.
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic effects of the cyclohexyl substituent in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can map electron density distribution. For example, cyclohexyl groups localize charge on adjacent atoms (as seen in cyclohexyl phosphonium derivatives, ), influencing reactivity. Validate computational results with experimental data (e.g., Hammett substituent constants or logP measurements).
Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use SHELX programs ( ) for structure refinement. If data inconsistencies arise (e.g., poor R-factors):
- Check for twinning using PLATON or CrysAlisPro.
- Re-examine data collection parameters (e.g., crystal mounting, radiation damage).
- Employ alternative refinement software (e.g., Olex2 or Phenix) for cross-validation.
Q. How does the cyclohexyl group influence the compound’s lipophilicity, and what experimental methods quantify this property?
- Methodological Answer : The cyclohexyl group increases lipophilicity compared to phenyl analogs, as shown by logP measurements ( ). Use reversed-phase HPLC (C18 column, methanol/water gradient) or shake-flask methods with octanol/water partitioning. For derivatives, compare experimental logP with computational predictions (e.g., XLogP3 or MarvinSketch).
Q. What mechanistic insights explain the reactivity of this compound in ester hydrolysis studies?
- Methodological Answer : Hydrolysis mechanisms (acid/base-catalyzed) can be probed via kinetic studies. For acid catalysis, monitor pH-dependent rates (e.g., HCl, 0.1–1.0 M) using UV-Vis spectroscopy (ester carbonyl loss at ~260 nm). For base catalysis (e.g., NaOH), track hydroxide ion consumption via conductometry. Compare activation energies with DFT-derived transition states.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
